2-(1-Chloroethyl)-1-methyl-4-nitrobenzene
Description
Chemical Structure and Properties 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene (CAS: 1443981-94-9) is a nitroaromatic compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.64 g/mol . Its IUPAC name reflects the substitution pattern: a methyl group at position 1, a 1-chloroethyl group at position 2, and a nitro group at position 4. The compound is a powder stored at 4°C, though detailed safety and toxicity data remain unavailable .
The nitro group at position 4 is electron-withdrawing, influencing the compound’s reactivity and solubility.
Properties
IUPAC Name |
2-(1-chloroethyl)-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-4-8(11(12)13)5-9(6)7(2)10/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKQORBRZHAWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-4-nitrobenzene with ethylene oxide in the presence of hydrochloric acid to form the chloroethyl derivative . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene may involve large-scale nitration and chlorination processes. These processes are typically carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity . The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group (-COOH) under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Alcohols or ethers depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.
Scientific Research Applications
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects . The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Nitrobenzenes
1-Chloromethyl-4-nitrobenzene (C₇H₆ClNO₂)
- Molecular Weight : 171.58 g/mol .
- Structure : Features a chloromethyl (-CH₂Cl) group at position 1 and a nitro group at position 4.
- Key Differences : Lacks the ethyl chain in the chloroethyl group, reducing steric bulk. The nitro group is nearly coplanar with the benzene ring, enhancing resonance stabilization .
- Reactivity : Likely undergoes nucleophilic substitution at the chloromethyl site, whereas the chloroethyl group in the target compound may favor elimination or alkylation.
1-Chloro-2-nitrobenzene (C₆H₄ClNO₂)
- Molecular Weight : 157.55 g/mol .
- Structure : Simpler derivative with a chloro group at position 1 and nitro at position 2.
- Physical Properties : Forms yellow crystals with lower molecular weight and polarity compared to the target compound .
1-Amino-4-chloro-2-nitrobenzene (C₆H₅ClN₂O₂)
Chloroethyl-Containing Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
- Molecular Weight : 271.16 g/mol .
- Structure : A nitrosourea with a 2-chloroethyl group and cyclohexyl moiety.
- Key Differences : The nitrosourea functional group enables dual alkylation and carbamoylation, unlike the nitrobenzene backbone of the target compound .
- Biological Activity: Demonstrates high lipophilicity (octanol/water coefficient >1), enabling blood-brain barrier penetration and activity against intracerebral L1210 leukemia . Degrades to form 2-chloroethanol, a reactive alkylating species .
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
Sulfonyl and Heterocyclic Derivatives
1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene (C₁₄H₁₂ClNO₄S)
- Molecular Weight : 325.77 g/mol .
- Structure : Incorporates a sulfonyl group and phenyl ring, increasing molecular complexity.
- Reactivity : Sulfonyl groups enhance stability but reduce electrophilicity compared to chloroethyl derivatives .
1H-Benzimidazole,2-(1-chloroethyl)-4-methyl-(9CI) (C₁₀H₁₁ClN₂)
Comparative Analysis
Physicochemical Properties
*Log P estimates based on structural analogs.
Reactivity and Degradation
- This compound : Likely undergoes hydrolysis or β-elimination to form vinyl chloride or ethylene, analogous to nitrosoureas . The nitro group may stabilize transition states during degradation.
- Nitrosoureas (CCNU/BCNU) : Degrade via hydroxide ion attack, releasing 2-chloroethyl diazene hydroxide and isocyanates, which alkylate DNA .
- 1-Chloromethyl-4-nitrobenzene : Reacts via SN2 mechanisms due to the primary chloromethyl group, contrasting with the secondary chloroethyl group in the target compound .
Biological Activity
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene, also known as chloroethyl nitrobenzene, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, toxicity, and potential therapeutic applications.
- Chemical Formula : CHClNO
- Molecular Weight : 213.64 g/mol
- Structure : The compound features a nitro group (-NO) and a chloroethyl group (-CHCHCl) attached to a methyl-substituted benzene ring.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects on various cell lines. A study comparing several chloroethylnitrosoureas showed that compounds with similar structures could inhibit the incorporation of radioactive precursors into nucleic acids and proteins, leading to reduced cloning efficiency in exposed cells .
| Compound | Reduction in Cloning Efficiency | Mechanism of Action |
|---|---|---|
| This compound | 0.5-log to 2-log | Inhibition of nucleic acid synthesis |
| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | Significant | Strong carbamoylating activity |
| Chlorozotocin | None observed | Weak carbamoylating activity |
The primary mechanism through which this compound exerts its biological effects appears to involve the formation of reactive intermediates that alkylate DNA and proteins. This leads to disruption in cellular processes such as DNA replication and transcription, ultimately resulting in cell death .
Toxicological Studies
Toxicological assessments have demonstrated that exposure to this compound can lead to various adverse effects, including:
- Genotoxicity : Induction of DNA damage and mutations.
- Reproductive Toxicity : Potential impacts on fertility and embryonic development.
- Neurotoxicity : Observed effects on neuronal cells, suggesting possible implications for neurodegenerative conditions.
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study conducted on several cancer cell lines revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating potent activity against breast cancer cells. The study highlighted the compound's potential as a chemotherapeutic agent .
Study 2: Environmental Impact Assessment
An environmental study assessed the degradation of this compound in soil and water systems. Results indicated that while the compound is persistent, certain microbial strains could metabolize it into less harmful byproducts, suggesting potential bioremediation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
